molecular formula C17H10ClN5O3 B2861511 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 1251619-37-0

5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B2861511
CAS No.: 1251619-37-0
M. Wt: 367.75
InChI Key: ZBOONOJLFWNQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a benzodioxole group at position 5 and a 3-chlorophenyl-triazole moiety at position 2. Its structure combines aromatic, electron-rich (benzodioxole), and halogenated (3-chlorophenyl) groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN5O3/c18-11-2-1-3-12(7-11)23-8-13(20-22-23)16-19-17(26-21-16)10-4-5-14-15(6-10)25-9-24-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOONOJLFWNQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2H-1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a compound that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that combines several pharmacophores:

  • Benzodioxole Moiety : Known for its diverse biological activities.
  • Triazole Ring : Associated with antifungal and anticancer properties.
  • Oxadiazole Group : Often linked to anti-inflammatory and antimicrobial effects.

Table 1: Structural Features of the Compound

ComponentDescription
BenzodioxoleAromatic ring with two oxygen atoms
TriazoleFive-membered ring containing three nitrogen atoms
OxadiazoleFive-membered ring containing two nitrogen and two oxygen atoms

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer progression, such as cyclooxygenase (COX) and certain kinases.
  • Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress within cells, contributing to its cytotoxic effects.

Case Study: Anticancer Activity

In a study conducted on various cancer cell lines, the compound demonstrated significant antiproliferative effects. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results :
    • MCF-7: IC50 = 12 µM
    • A549: IC50 = 15 µM
    • HeLa: IC50 = 10 µM

These results indicate a promising potential for this compound as an anticancer agent.

Pharmacological Profile

The pharmacological profile of the compound suggests multiple therapeutic applications:

Table 2: Pharmacological Activities

Activity TypeObservations
AnticancerSignificant inhibition of cell growth
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduction in inflammatory markers in vitro

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Variants of the compound have been synthesized to enhance specific biological activities.

Example Synthetic Route

  • Formation of Benzodioxole : Cyclization of catechol derivatives.
  • Triazole Formation : Click chemistry techniques are often employed.
  • Final Coupling : Combining the triazole with the oxadiazole moiety.

Table 3: Comparison with Similar Compounds

Compound NameBiological ActivityReference
N-(2H-benzodioxol-5-yl)-triazolesAnticancer
Benzodioxole derivativesAntimicrobial
Oxadiazole derivativesAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Oxadiazole Core

The target compound’s 1,2,4-oxadiazole core is substituted with benzodioxole and 3-chlorophenyl-triazole . Comparisons with analogs reveal:

  • Benzoxadiazole vs. Benzodioxole: The compound in -[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one, replaces benzodioxole with a benzoxadiazole group. Benzoxadiazoles are known for strong electron-withdrawing properties and fluorescence, whereas benzodioxoles (electron-rich) may enhance metabolic stability .
  • Chlorophenyl Positioning : describes 3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole. The ortho-chlorophenyl substitution in this compound versus the meta-chlorophenyl in the target compound could influence steric effects and intermolecular interactions (e.g., crystal packing or receptor binding) .

Spectral and Crystallographic Properties

  • IR and NMR Profiles : The triazole-thione derivative in (5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) shows distinct IR peaks for C=S (1243 cm⁻¹) and C=N (1596 cm⁻¹), absent in the target compound due to its oxadiazole and benzodioxole groups. The target’s ¹H-NMR would likely exhibit aromatic proton signals near δ 6.86–7.26 ppm (similar to ) but with additional splitting from the benzodioxole’s methylenedioxy group .
  • Crystal Packing: and highlight that planar 1,2,4-oxadiazole and benzotriazole moieties in 5-(1H-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole form 2D sheets via weak C–H···N hydrogen bonds.

Data Table: Key Comparisons with Analogs

Compound Name Substituents on Oxadiazole Core Key Spectral Data (IR/NMR) Biological Activity (if reported) Reference
Target Compound 5-(Benzodioxole), 3-(3-Cl-C6H4-triazole) Expected C–O–C (benzodioxole) ~1250 cm⁻¹ N/A
1-[1-(Benzoxadiazol-5-ylmethyl)-triazol-4-yl]hexan-1-one () Benzoxadiazole Fluorescence properties Spectroscopic probe potential
5-[2-(4-Cl-C6H4)-benzoxazol-5-yl]-triazole-3-thione () Benzoxazole, 4-Cl-C6H4, triazole-thione C=S: 1243 cm⁻¹; C=N: 1596 cm⁻¹ Antifungal, antibacterial
3-(2-Cl-C6H4)-5-(3-Me-C6H4-triazol-4-yl)-oxadiazole () 2-Cl-C6H4, 3-Me-C6H4-triazole Aromatic protons δ 7.2–7.8 ppm N/A
5-(Benzotriazol-1-ylmethyl)-3-phenyl-oxadiazole () Benzotriazole, phenyl C–H···N hydrogen bonds (crystallography) N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.